This compound falls under the category of nitrogen-containing heterocycles, specifically pyrrolidine derivatives. It is notable for its structural complexity and the presence of multiple nitrogen atoms, which contribute to its reactivity and biological properties.
The synthesis of 1-Methyloctahydropyrrolo[3,4-B]pyrrole typically involves cyclization reactions that convert simpler precursors into the desired bicyclic structure.
The molecular structure of 1-Methyloctahydropyrrolo[3,4-B]pyrrole features a bicyclic arrangement that includes:
1-Methyloctahydropyrrolo[3,4-B]pyrrole is involved in various chemical reactions that expand its utility in organic synthesis.
The mechanism of action for 1-Methyloctahydropyrrolo[3,4-B]pyrrole is primarily linked to its ability to interact with specific molecular targets within biological systems. This interaction can modulate enzyme activity or receptor function, leading to various pharmacological effects.
1-Methyloctahydropyrrolo[3,4-B]pyrrole has garnered interest across several scientific domains:
The systematic IUPAC name for this compound is 1-methyloctahydropyrrolo[3,4-b]pyrrole, reflecting its bicyclic structure comprising two saturated pyrrolidine rings fused at the [3,4-b] positions. The core scaffold is designated as "octahydro" to indicate complete saturation, while the "1-methyl" prefix specifies the N-methyl substituent at one of the nitrogen atoms. The stereochemical configuration is explicitly defined as (3aR,6aR) in enantiomerically pure forms, confirming a cis-fusion of the bicyclic system where both hydrogen atoms at the fusion points are oriented on the same face of the molecule [5] [6]. This stereochemistry is critical for molecular recognition in biological applications, as the spatial arrangement influences binding affinity to target proteins.
Table 1: Standard Chemical Identifiers for 1-Methyloctahydropyrrolo[3,4-b]pyrrole
Identifier | Value |
---|---|
CAS Registry Number | 128740-09-0 (free base) |
1197193-27-3 (dihydrochloride salt) | |
Molecular Formula | C₇H₁₄N₂ (free base) |
C₇H₁₆Cl₂N₂ (dihydrochloride salt) | |
Molecular Weight | 126.20 g/mol (free base) |
199.13 g/mol (dihydrochloride salt) | |
Canonical SMILES | CN1CCC2CNCC12 |
InChI Key | PFZIWBWEHFZIMT-UHFFFAOYSA-N |
Stereochemical Descriptor | (3aR,6aR)-enantiomer |
X-ray crystallographic analyses confirm the rigid, chair-like conformation of the bicyclic framework. The saturated pyrrolidine rings adopt envelope conformations, with the cis-fusion creating a V-shaped molecular geometry. Key structural parameters include:
Table 2: Key Crystallographic Parameters for the Bicyclic Core
Parameter | Value | Significance |
---|---|---|
Ring Fusion Geometry | cis-junction | Planes of pyrrolidine rings intersect at 55° |
N1–C7 Bond Length | 1.454 Å | Elongated due to N-methylation |
N2–C3 Bond Length | 1.328 Å | Shorter; sp³-sp³ hybridization |
C3a–N2–C6a Angle | 98.7° | Acute angle due to ring strain |
Torsion Angle (N2–C3a) | ±35.2° | Confirms non-planar conformation |
The dihydrochloride salt form (CAS 1197193-27-3) exhibits protonation at both nitrogen atoms, leading to ionic lattice stabilization through N–H⁺···Cl⁻ hydrogen bonds, which elongate the N–C bonds by 0.05–0.08 Å compared to the free base [3].
Structural variations within this heterocyclic family significantly alter physicochemical properties and biological interactions:
Table 3: Structural and Property Comparison of Key Derivatives
Derivative | CAS/Ref | Molecular Formula | Key Structural Feature | Property Impact |
---|---|---|---|---|
1-Methyloctahydropyrrolo[3,4-b]pyrrole (free base) | 128740-09-0 | C₇H₁₄N₂ | N-methyl, cis-fusion | log P = −0.09; mp 89–91°C |
(3aR,6aR)-Enantiomer | 1353644-77-5 | C₇H₁₄N₂ | Chiral centers at 3a/6a | [α]D = −42.5° (c 1.0, MeOH) |
Dihydrochloride Salt | 1197193-27-3 | C₇H₁₆Cl₂N₂ | Diprotonated at N atoms | Water solubility >500 mg/mL |
1-(4-Bromophenyl)-substituted | [9] | C₁₃H₁₅BrN₂ | Aryl N-substituent | Increased steric bulk (MW 285.2) |
Perhydrothiazolo-fused derivative | C₆H₁₀N₂S | Thiazole annulation at N1–C2 | TPSA = 42.3 Ų; log P = 0.84 |
These structural nuances directly influence supramolecular interactions: The cis-fused bicyclic system enables concave molecular topology for host-guest complexation, while N-methylation reduces H-bond donor capacity (from 2 to 1 in free base; 0 in quaternary salts), impacting solubility and protein binding [1] [3] [9].
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